Fmoc-Met-OH (CAS 71989-28-1) is a standard Nα-Fmoc-protected amino acid derivative essential for introducing methionine residues in solid-phase peptide synthesis (SPPS).[1] Its use is central to the Fmoc/tBu strategy, which relies on a base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection, offering a milder and more orthogonal approach compared to Boc-based synthesis.[2][3] The thioether side chain of methionine is noteworthy for its susceptibility to oxidation, a critical factor that must be managed during synthesis and cleavage to ensure the purity and integrity of the final peptide.[4][5][6]
Substituting high-purity Fmoc-Met-OH with lower-grade material or an alternative like Boc-Met-OH introduces significant process and product-quality risks. The primary impurity in Fmoc-Met-OH is its oxidized form, Fmoc-Met(O)-OH; its presence in the starting material leads directly to the incorporation of methionine sulfoxide into the final peptide, a +16 Da impurity that is difficult to remove and can alter biological activity.[7] Switching to Boc-Met-OH is not a direct replacement, as it mandates a completely different, non-orthogonal synthesis strategy requiring strong acids like trifluoroacetic acid (TFA) for iterative deprotection and harsh hydrofluoric acid (HF) for final cleavage.[2][8] This contrasts with the milder base/acid conditions of the Fmoc strategy, making Fmoc-Met-OH the required choice for synthesizing peptides with acid-sensitive modifications or sequences.[3][9]
The use of Fmoc-Met-OH necessitates careful selection of a final cleavage cocktail to prevent oxidation of the thioether side chain. In a study synthesizing a model 15-amino acid peptide, standard cleavage cocktails (Reagents K, R, and B) resulted in crude peptides containing 15% to 55% of the oxidized methionine sulfoxide form.[10][11] In contrast, a specially designed cocktail (Reagent H) containing scavengers like dimethylsulphide and ammonium iodide yielded no detectable methionine sulfoxide in the crude product.[10][11] While adding ammonium iodide to standard cocktails also prevented oxidation, the yield of the desired peptide was lower than with the optimized Reagent H.[10][11]
| Evidence Dimension | Percent of Oxidized Methionine Sulfoxide in Crude Peptide Post-Cleavage |
| Target Compound Data | 0% (using optimized Reagent H) |
| Comparator Or Baseline | 15% to 55% (using standard Reagents K, R, and B) |
| Quantified Difference | Complete elimination of the primary oxidation side-product compared to standard protocols. |
| Conditions | Cleavage of a 15-residue model peptide containing one methionine from the solid support. |
This demonstrates that achieving high purity for methionine-containing peptides is process-dependent, making the predictable behavior of high-quality Fmoc-Met-OH with optimized cleavage protocols critical for manufacturability.
Fmoc-Met-OH is integral to the Fmoc/tBu synthesis strategy, which is defined by its orthogonality. The Fmoc group is removed with a mild base (e.g., 20% piperidine in DMF), while side-chain protecting groups and the resin linkage are cleaved with moderate acid (e.g., TFA).[2][3] This contrasts sharply with the Boc/Bzl strategy required for the common substitute, Boc-Met-OH. The Boc strategy is not fully orthogonal and requires repeated treatments with TFA for Nα-deprotection and a final cleavage step using highly corrosive and hazardous strong acids like hydrofluoric acid (HF).[2][8] The milder conditions associated with Fmoc-Met-OH make it compatible with acid-sensitive post-translational modifications like glycosylation and phosphorylation, which are often not stable under Boc cleavage conditions.[3][8]
| Evidence Dimension | Final Cleavage Reagent Requirement |
| Target Compound Data | Trifluoroacetic acid (TFA) based cocktails (mild conditions) |
| Comparator Or Baseline | Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) (harsh conditions) |
| Quantified Difference | Qualitative but fundamental difference in chemical requirements, hazard profile, and equipment needs. |
| Conditions | Standard solid-phase peptide synthesis final deprotection and cleavage from resin. |
For any process involving acid-sensitive sequences or modifications, or for facilities not equipped to handle HF, Fmoc-Met-OH is the enabling and often only viable choice over Boc-Met-OH.
Fmoc-protected amino acids, including Fmoc-Met-OH, generally exhibit excellent solubility in the common solvents used for solid-phase peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[12] This high solubility is a key process advantage, ensuring efficient dissolution for reagent delivery in automated synthesizers and minimizing the risk of precipitation that can lead to incomplete coupling and deletion-sequence impurities.[12][13] While quantitative, comparative solubility data across all Fmoc-amino acids is not uniformly tabulated, the widespread success of the Fmoc strategy in automated platforms underscores the reliable solubility profile of standard derivatives like Fmoc-Met-OH in primary synthesis solvents.[13][14]
| Evidence Dimension | General Solubility in SPPS Solvents (DMF, NMP) |
| Target Compound Data | Generally excellent, enabling high-concentration reactions. |
| Comparator Or Baseline | Poorly soluble derivatives (e.g., Fmoc-Asn-OH, Fmoc-Gln-OH) which require special handling or additives. |
| Quantified Difference | Qualitative difference in process reliability and suitability for high-throughput automated workflows. |
| Conditions | Dissolution in DMF or NMP for stock solutions in automated peptide synthesizers. |
Reliable solubility is a critical procurement parameter for any automated or high-throughput synthesis campaign, as it directly impacts reproducibility, reduces instrument downtime, and minimizes batch failure.
Fmoc-Met-OH is the required choice for synthesizing methionine-containing peptides that also feature acid-labile modifications such as phosphorylation or glycosylation. The mild, base-labile deprotection of the Fmoc group and the moderately acidic final cleavage conditions preserve these sensitive functionalities, which would be compromised by the harsh HF cleavage required in a Boc-based strategy.[3][8]
The excellent solubility of Fmoc-Met-OH in standard SPPS solvents like DMF and NMP makes it highly suitable for automated synthesis platforms.[12] This ensures reliable, clog-free operation and reproducible coupling cycles, which are critical for the production of peptide libraries used in drug discovery and biological screening, where consistency and minimizing failed sequences are paramount.
When producing therapeutic peptides, minimizing oxidation-related impurities is essential. Procuring high-purity Fmoc-Met-OH and pairing it with an optimized cleavage process that eliminates sulfoxide formation is a key manufacturing strategy.[10][11] This reduces the burden on downstream purification, lowers the risk of batch rejection, and ensures the final active pharmaceutical ingredient (API) meets stringent regulatory standards.
Irritant